molecular formula C18H17N5O4S B11007527 ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11007527
M. Wt: 399.4 g/mol
InChI Key: AKARUYKOMDTPRU-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the indazole and pyrrolidinone intermediates, followed by their coupling with a thiazole derivative. Common reagents used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of indazole, pyrrolidinone, and thiazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C18H17N5O4S

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 2-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N5O4S/c1-2-27-17(26)13-9-28-18(19-13)20-16(25)10-7-14(24)23(8-10)15-11-5-3-4-6-12(11)21-22-15/h3-6,9-10H,2,7-8H2,1H3,(H,21,22)(H,19,20,25)

InChI Key

AKARUYKOMDTPRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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